N-(3,4-dimethoxybenzyl)-3,5-dimethyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide
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Overview
Description
N-[(3,4-Dimethoxyphenyl)methyl]-3,5-dimethyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core, substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-Dimethoxyphenyl)methyl]-3,5-dimethyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide typically involves multiple steps, starting from commercially available precursors
Formation of Benzofuran Core: The benzofuran core can be synthesized via a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through a Friedel-Crafts alkylation reaction using 3,4-dimethoxybenzyl chloride and a Lewis acid catalyst.
Introduction of Dimethyl and Pyridinyl Groups: The dimethyl and pyridinyl groups can be introduced through a series of nucleophilic substitution and coupling reactions, such as Suzuki-Miyaura coupling, using appropriate boron reagents and palladium catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[(3,4-Dimethoxyphenyl)methyl]-3,5-dimethyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium catalysts for coupling reactions, Lewis acids for Friedel-Crafts reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Industrial Applications: The compound may find use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(3,4-Dimethoxyphenyl)methyl]-3,5-dimethyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-[(3,4-Dimethoxyphenyl)methyl]-3,5-dimethyl-N-(pyridin-3-yl)-1-benzofuran-2-carboxamide: Similar structure but with a different position of the pyridinyl group.
N-[(3,4-Dimethoxyphenyl)methyl]-3,5-dimethyl-N-(pyridin-4-yl)-1-benzofuran-2-carboxamide: Similar structure but with a different position of the pyridinyl group.
Uniqueness
N-[(3,4-Dimethoxyphenyl)methyl]-3,5-dimethyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide is unique due to the specific arrangement of its functional groups, which can result in distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.
Properties
Molecular Formula |
C25H24N2O4 |
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Molecular Weight |
416.5 g/mol |
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-3,5-dimethyl-N-pyridin-2-yl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C25H24N2O4/c1-16-8-10-20-19(13-16)17(2)24(31-20)25(28)27(23-7-5-6-12-26-23)15-18-9-11-21(29-3)22(14-18)30-4/h5-14H,15H2,1-4H3 |
InChI Key |
XTQSRDQTOBJJLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2C)C(=O)N(CC3=CC(=C(C=C3)OC)OC)C4=CC=CC=N4 |
Origin of Product |
United States |
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